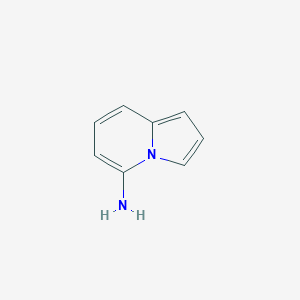

Indolizin-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La 5-aminoindolizina es un compuesto heterocíclico que contiene nitrógeno y pertenece a la familia de las indolizinas. Las indolizinas son conocidas por sus características estructurales únicas y sus diversas actividades biológicas.

Rutas de síntesis y condiciones de reacción:

Métodos clásicos: Los métodos tradicionales para sintetizar indolizinas, incluida la 5-aminoindolizina, a menudo implican el uso de andamios de piridina o pirrol.

Enfoques modernos: Los avances recientes han introducido reacciones catalizadas por metales de transición y estrategias de acoplamiento oxidativo.

Métodos de producción industrial:

- La producción industrial de 5-aminoindolizina generalmente implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas ha mejorado la eficiencia y la escalabilidad del proceso de producción.

Tipos de reacciones:

Oxidación: La 5-aminoindolizina puede sufrir reacciones de oxidación para formar diversos derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir la 5-aminoindolizina en sus formas reducidas, que pueden exhibir diferentes actividades biológicas.

Sustitución: Las reacciones de sustitución, particularmente la sustitución nucleófila, son comunes para modificar el núcleo de indolizina.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Los agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio se utilizan con frecuencia.

Sustitución: Los reactivos nucleófilos como las aminas y los tioles se emplean a menudo en condiciones suaves.

Productos principales:

Aplicaciones Científicas De Investigación

La 5-aminoindolizina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Sirve como bloque de construcción para sintetizar moléculas orgánicas complejas y materiales funcionales.

Biología: Los derivados de la 5-aminoindolizina han mostrado potencial como sondas fluorescentes para la imagenología biológica.

Medicina: El compuesto se está explorando por sus propiedades anticancerígenas, antimicrobianas y antiinflamatorias.

Industria: La 5-aminoindolizina se utiliza en el desarrollo de semiconductores orgánicos y otros materiales avanzados.

Mecanismo De Acción

El mecanismo de acción de la 5-aminoindolizina implica su interacción con dianas moleculares y vías específicas:

Dianas moleculares: La 5-aminoindolizina puede unirse a varias enzimas y receptores, modulando su actividad.

Vías involucradas: El compuesto puede influir en las vías de señalización relacionadas con la proliferación celular, la apoptosis y la inflamación.

Compuestos similares:

Indol: Tanto el indol como la indolizina comparten una estructura heterocíclica similar que contiene nitrógeno, pero la indolizina tiene un anillo de piridina fusionado, lo que confiere diferentes propiedades químicas.

Pirrol: El pirrol es otro heterociclo que contiene nitrógeno, pero carece del sistema de anillo fusionado presente en la indolizina.

Quinolina: La quinolina tiene una estructura de anillo fusionado similar, pero contiene un átomo de nitrógeno en una posición diferente.

Unicidad de la 5-aminoindolizina:

- La estructura única de la 5-aminoindolizina permite diversas modificaciones químicas, lo que la convierte en un compuesto versátil para diversas aplicaciones. Su capacidad de sufrir múltiples tipos de reacciones químicas y sus posibles actividades biológicas la diferencian de otros compuestos similares .

Comparación Con Compuestos Similares

Indole: Both indole and indolizine share a similar nitrogen-containing heterocyclic structure, but indolizine has a fused pyridine ring, which imparts different chemical properties.

Pyrrole: Pyrrole is another nitrogen-containing heterocycle, but it lacks the fused ring system present in indolizine.

Quinoline: Quinoline has a similar fused ring structure but contains a nitrogen atom in a different position.

Uniqueness of Indolizin-5-amine:

- This compound’s unique structure allows for diverse chemical modifications, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities set it apart from other similar compounds .

Propiedades

Fórmula molecular |

C8H8N2 |

|---|---|

Peso molecular |

132.16 g/mol |

Nombre IUPAC |

indolizin-5-amine |

InChI |

InChI=1S/C8H8N2/c9-8-5-1-3-7-4-2-6-10(7)8/h1-6H,9H2 |

Clave InChI |

SCOOTROQJFWIIB-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=CC=CN2C(=C1)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.